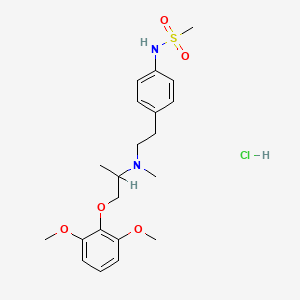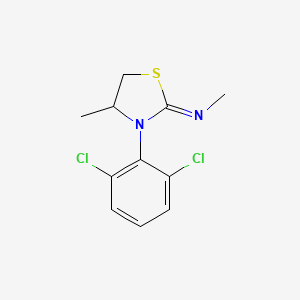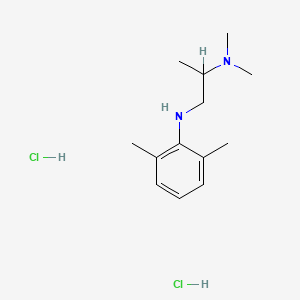
Isothiuronium
Overview
Description
Preparation Methods
AHR-1911 can be synthesized through the reaction of 10-undecen-1-yl iodide with thiourea . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization or other appropriate methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
AHR-1911 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isothiouronium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
AHR-1911 has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of AHR-1911 involves the inhibition of protein synthesis at the level of transpeptidation . It interferes with the elongation phase of protein synthesis by inhibiting the binding of aminoacyl-tRNA to ribosomes and the subsequent transpeptidation reaction . This inhibition affects both cytoplasmic and mitochondrial protein synthesis, contributing to its anti-tumor activity .
Comparison with Similar Compounds
AHR-1911 is unique among thiourea derivatives due to its potent inhibitory effects on protein synthesis and its significant anti-tumor properties . Similar compounds include other thiopseudoureas, such as:
S-(10-undecen-1-yl)thiourea: Less effective in inhibiting protein synthesis compared to AHR-1911.
N-phenyl-N’-(2-chloroethyl)urea: Exhibits anti-proliferative activity but with different selectivity and mechanism.
AHR-1911 stands out due to its specific mechanism of action and its effectiveness in inhibiting tumor growth .
Properties
CAS No. |
22584-04-9 |
|---|---|
Molecular Formula |
C12H25IN2S |
Molecular Weight |
356.31 g/mol |
IUPAC Name |
undec-10-enyl carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C12H24N2S.HI/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14;/h2H,1,3-11H2,(H3,13,14);1H |
InChI Key |
INDZTCRIYSRWOH-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCCSC(=N)N.I |
Canonical SMILES |
C=CCCCCCCCCCSC(=N)N.I |
Appearance |
Solid powder |
Key on ui other cas no. |
22584-04-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AHR 1911 AHR-1911 AHR1911 Isothiouronium Isothiuronium |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
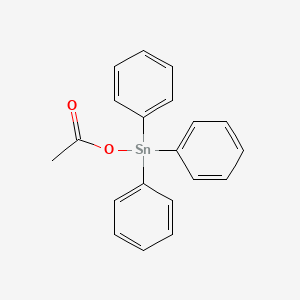
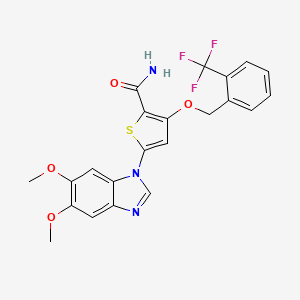

![3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672548.png)
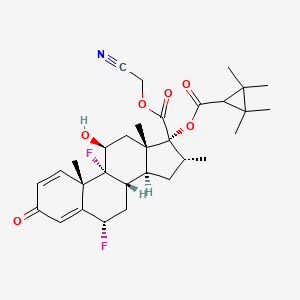
![(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine](/img/structure/B1672550.png)
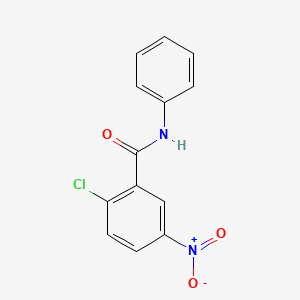
![1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1672557.png)


